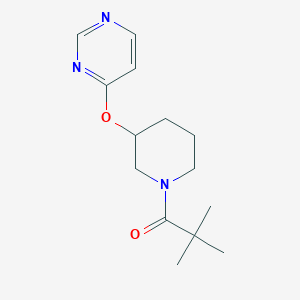

2,2-Dimethyl-1-(3-(pyrimidin-4-yloxy)piperidin-1-yl)propan-1-one

- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.

- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción general

Descripción

The compound “2,2-Dimethyl-1-(3-(pyrimidin-4-yloxy)piperidin-1-yl)propan-1-one” is a complex organic molecule. Unfortunately, there is limited information available about this specific compound .

Synthesis Analysis

The synthesis of similar compounds often involves the use of piperidine derivatives, which are important synthetic fragments for designing drugs . The synthesis of these compounds is widespread and has been the subject of many scientific papers . Specific methods of synthesis, functionalization, and their pharmacological application have been published .Chemical Reactions Analysis

Piperidine derivatives, which this compound is a part of, have been the subject of extensive research in terms of their chemical reactions . These reactions often involve intra- and intermolecular reactions leading to the formation of various piperidine derivatives .Aplicaciones Científicas De Investigación

Inhibitors of Dipeptidyl Peptidase IV (DPP IV)

This compound belongs to a class of substances that have been studied for their potential as inhibitors of Dipeptidyl Peptidase IV (DPP IV). DPP IV plays a crucial role in glucose metabolism and is a target for the treatment of type 2 diabetes mellitus. Inhibitors of DPP IV can enhance the levels of incretin hormones, which in turn promote insulin secretion and offer a therapeutic approach for managing diabetes. The research on DPP IV inhibitors has identified various chemical groups, including pyrimidines, as potent antidiabetic drugs. The intense research in this area underscores the ongoing search for new inhibitors with optimal efficacy and safety profiles (Mendieta, Tarragó, & Giralt, 2011).

Synthesis of Pyranopyrimidine Derivatives

Pyranopyrimidine cores are significant in medicinal chemistry due to their bioavailability and broad synthetic applications. These cores serve as precursors for various pharmaceutical agents. The compound , by virtue of its pyrimidinyl component, relates closely to this area of study. Research on pyranopyrimidines involves exploring synthetic pathways using hybrid catalysts to develop new molecules with potential therapeutic applications. This area highlights the compound's relevance in drug discovery, especially for diseases requiring novel therapeutic agents (Parmar, Vala, & Patel, 2023).

Role in Anti-inflammatory and Antifungal Activities

Compounds with the pyrimidine structure have been explored for their anti-inflammatory and antifungal activities. This exploration is part of broader research efforts to understand the structure-activity relationships (SARs) that govern the biological efficacy of pyrimidine derivatives. These studies aim to develop new drugs that can effectively treat inflammation and fungal infections, showcasing the utility of pyrimidine derivatives in addressing a wide range of pathological conditions (Rashid et al., 2021).

Development of Optical Sensors

Pyrimidine derivatives are also integral to the development of optical sensors. These compounds, due to their ability to form both coordination and hydrogen bonds, have been used as sensing probes in the detection of various chemical species. The application in sensor technology underscores the versatility of pyrimidine compounds beyond pharmaceuticals, highlighting their potential in analytical chemistry and environmental monitoring (Jindal & Kaur, 2021).

Mecanismo De Acción

Target of Action

The primary target of 2,2-Dimethyl-1-(3-(pyrimidin-4-yloxy)piperidin-1-yl)propan-1-one is Protein Kinase B (PKB or Akt), an important component of intracellular signaling pathways regulating growth and survival . PKB is a key downstream component in the phosphatidylinositol-3 kinase (PI3K) signaling pathway .

Mode of Action

This compound interacts with its target, PKB, in an ATP-competitive manner . It inhibits PKB with nanomolar potency and up to 150-fold selectivity over the closely related kinase PKA .

Biochemical Pathways

The compound affects the PI3K-PKB signaling pathway. The binding of extracellular growth factors to tyrosine receptor kinases at the cell surface leads to activation of PI3K, which in turn produces phosphatidylinositol-3,4,5 triphosphate (PI(3,4,5)P3) anchored to the inner side of the plasma membrane . This compound inhibits PKB, thereby modulating this pathway .

Pharmacokinetics

Variation of the linker group between the piperidine and the lipophilic substituent identified 4-amino-1-(7h-pyrrolo[2,3-d]-pyrimidin-4-yl)piperidine-4-carboxamides as potent and orally bioavailable inhibitors of pkb .

Result of Action

The molecular and cellular effects of this compound’s action include modulation of biomarkers of signaling through PKB in vivo and strong inhibition of the growth of human tumor xenografts in nude mice at well-tolerated doses .

Direcciones Futuras

Piperidine derivatives are among the most important synthetic fragments for designing drugs and play a significant role in the pharmaceutical industry . Therefore, the development of fast and cost-effective methods for the synthesis of substituted piperidines, such as “2,2-Dimethyl-1-(3-(pyrimidin-4-yloxy)piperidin-1-yl)propan-1-one”, is an important task of modern organic chemistry .

Propiedades

IUPAC Name |

2,2-dimethyl-1-(3-pyrimidin-4-yloxypiperidin-1-yl)propan-1-one |

Source

|

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C14H21N3O2/c1-14(2,3)13(18)17-8-4-5-11(9-17)19-12-6-7-15-10-16-12/h6-7,10-11H,4-5,8-9H2,1-3H3 |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

DVXVCXUTMWNSPW-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)(C)C(=O)N1CCCC(C1)OC2=NC=NC=C2 |

Source

|

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C14H21N3O2 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

263.34 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![5-{[2-(Prop-2-en-1-yl)phenoxy]methyl}-1,3,4-thiadiazol-2-amine](/img/structure/B2632055.png)

![N-(3-chloro-4-fluorophenyl)-5-methyl-3-oxo-2-phenyl-3,5-dihydro-2H-pyrazolo[4,3-c]pyridine-7-carboxamide](/img/structure/B2632059.png)

![(5-Methyl-1-phenylpyrazol-4-yl)-[3-[(2-methylpyridin-4-yl)oxymethyl]piperidin-1-yl]methanone](/img/structure/B2632067.png)

![N-(4-ethylphenyl)-2-[4-(2-methoxyphenyl)-3-oxopyrazin-2-yl]sulfanylacetamide](/img/structure/B2632069.png)